N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide typically involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl-1,2,4-thiadiazole. This intermediate is then reacted with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins involved in critical biological processes, leading to the disruption of cellular functions. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Flufenacet: N-(4-Fluorophenyl)-N-isopropyl-2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy]acetamide.
Thiadiazole Derivatives: Various derivatives with different substituents on the thiadiazole ring.
Uniqueness
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 4-fluorophenyl and 4-methylphenoxy groups enhances its potential as a therapeutic agent and its versatility in chemical reactions.
Properties
Molecular Formula |
C17H14FN3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H14FN3O2S/c1-11-2-8-14(9-3-11)23-10-15(22)19-17-20-16(21-24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
KNHMFNDHAQYXKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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